

1-Bromo-2-methoxy-3-methylbenzene CAS number and properties

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Compound of Interest

Compound Name: *1-Bromo-2-methoxy-3-methylbenzene*

Cat. No.: *B1281189*

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Technical Guide: 1-Bromo-2-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Isomer Specificity: This document pertains specifically to **1-Bromo-2-methoxy-3-methylbenzene** (CAS Number: 52200-69-8). It is crucial to distinguish this isomer from its structural relatives, such as 1-Bromo-3-methoxy-2-methylbenzene, as their chemical and physical properties may differ significantly.

Chemical Identity and Properties

1-Bromo-2-methoxy-3-methylbenzene, also known by its synonym 2-Bromo-6-methylanisole, is a substituted aromatic compound. Its structure features a benzene ring with a bromine atom, a methoxy group, and a methyl group at positions 1, 2, and 3 respectively.

Table 1: Physicochemical Properties of **1-Bromo-2-methoxy-3-methylbenzene**

Property	Value	Source
CAS Number	52200-69-8	[1] [2]
Molecular Formula	C ₈ H ₉ BrO	[1] [2]
Molecular Weight	201.06 g/mol	[2]
Physical Form	Liquid (at room temperature)	N/A
Boiling Point	Data not readily available	N/A
Density	Data not readily available	N/A
Solubility	Data not readily available	N/A
Storage	Sealed in dry, room temperature conditions.	N/A

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-Bromo-2-methoxy-3-methylbenzene** is not widely published, a plausible synthetic route involves the electrophilic bromination of 2-methoxy-3-methylphenol or the methylation of 2-bromo-6-methylphenol. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar compounds.

General Experimental Protocol: Electrophilic Bromination

This protocol outlines the bromination of an activated aromatic precursor.

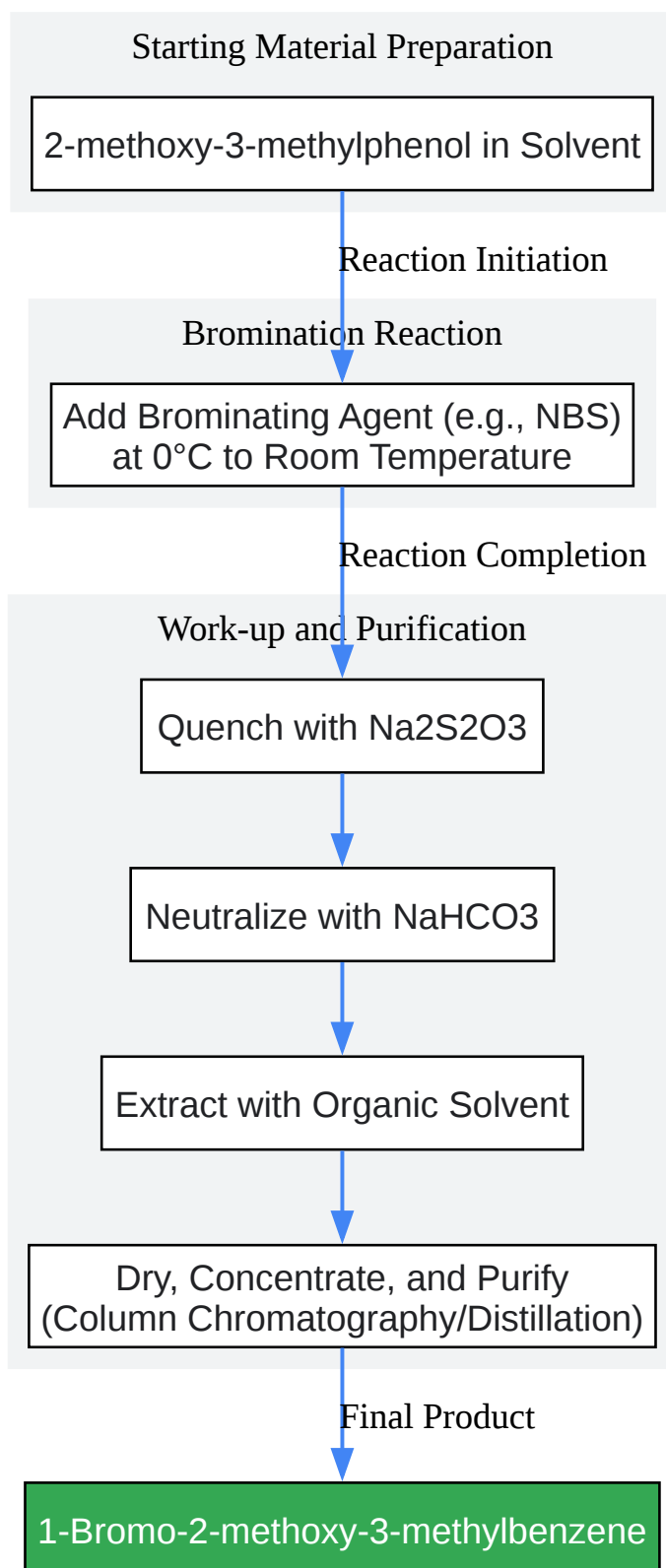
Materials:

- 2-methoxy-3-methylphenol (or a suitable precursor)
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- A suitable solvent (e.g., Dichloromethane (DCM) or Acetic Acid)

- An appropriate catalyst if required (e.g., Iron(III) bromide for Br₂)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- **Dissolution:** Dissolve the starting material (e.g., 2-methoxy-3-methylphenol) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution in an ice bath to 0°C.
- **Addition of Brominating Agent:** Slowly add the brominating agent (e.g., NBS) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for a designated period (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- **Work-up:** Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.

Workflow for the Synthesis of **1-Bromo-2-methoxy-3-methylbenzene**[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1-Bromo-2-methoxy-3-methylbenzene** via electrophilic bromination.

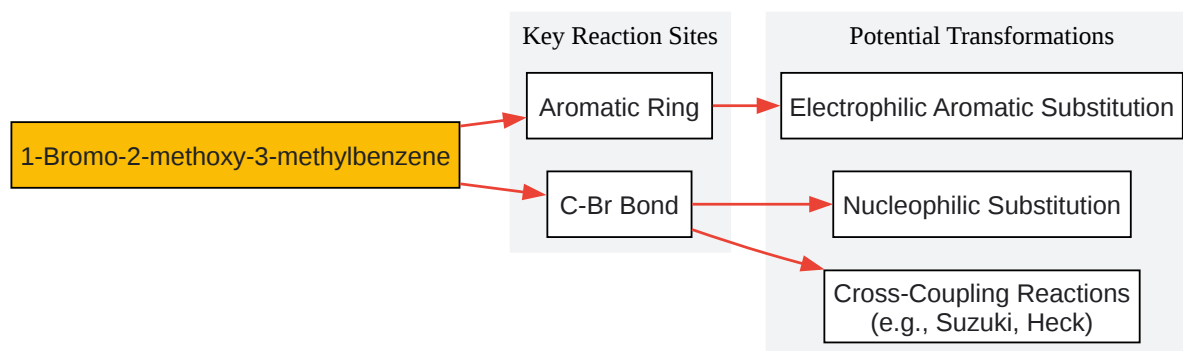
Reactivity and Potential Applications

The reactivity of **1-Bromo-2-methoxy-3-methylbenzene** is primarily dictated by the interplay of its three substituents on the aromatic ring.

- **Bromine Atom:** The carbon-bromine bond is a key site for various organic transformations. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon, nitrogen, and other functionalities, making it a valuable building block in the synthesis of more complex molecules.
- **Methoxy Group:** The methoxy group is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho and para positions relative to itself.
- **Methyl Group:** The methyl group is a weakly activating, ortho-para directing group.

The combination of these groups makes **1-Bromo-2-methoxy-3-methylbenzene** a versatile intermediate in organic synthesis, particularly in the construction of polysubstituted aromatic compounds that may serve as precursors for pharmaceuticals, agrochemicals, and materials science applications. For instance, similar bromoanisole derivatives are utilized as key intermediates in the synthesis of various pharmaceutical agents.

Logical Relationship of Reactivity



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Caption: Key reactive sites and potential transformations of **1-Bromo-2-methoxy-3-methylbenzene**.

Biological Activity

Specific biological activity or signaling pathway involvement for **1-Bromo-2-methoxy-3-methylbenzene** is not extensively documented in publicly available literature. However, the bromoanisole scaffold is present in various biologically active molecules. The biological effects of such compounds are highly dependent on the overall substitution pattern of the aromatic ring. Further research and screening would be necessary to elucidate any potential therapeutic applications for this specific isomer.

Safety and Handling

Based on available safety data for **1-Bromo-2-methoxy-3-methylbenzene**, the following GHS hazard information has been identified:

- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.
- P362: Take off contaminated clothing and wash before reuse.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

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References

- 1. Benzene, 1-bromo-2-methoxy-3-methyl- | 52200-69-8 [chemnet.com]
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